molecular formula C11H12O3 B2556158 (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid CAS No. 2248201-14-9

(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid

Cat. No. B2556158
CAS RN: 2248201-14-9
M. Wt: 192.214
InChI Key: ITUXNQYVLHUBAL-SSDOTTSWSA-N
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Description

(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid, also known as DBP, is a chiral compound that is widely used in scientific research. DBP is a derivative of benzofuran and is known for its unique chemical structure, which makes it an ideal candidate for various research applications. Furthermore, we will also list future directions for DBP research.

Mechanism of Action

The mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid is not fully understood, but it is known to modulate several signaling pathways involved in oxidative stress, inflammation, and apoptosis. (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense systems. Additionally, (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activity. (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. Additionally, (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid has several advantages for lab experiments, including its unique chemical structure, which makes it a useful tool for studying various biological processes. Additionally, (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid is relatively easy to synthesize and has a low toxicity profile. However, (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid research, including the investigation of its potential as a therapeutic agent for neurodegenerative diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid and to optimize its synthesis and formulation for various research applications.
Conclusion:
In conclusion, (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid is a chiral compound with unique chemical properties that make it a promising candidate for various scientific research applications. (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid has been shown to have antioxidant, anti-inflammatory, and anticancer activity, and has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid and to optimize its use in various research applications.

Synthesis Methods

(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid can be synthesized using several methods, including the condensation of 2-hydroxybenzaldehyde with 2-bromoacetic acid, followed by reduction and cyclization. Another method involves the reaction of 2-hydroxybenzaldehyde with chloroacetic acid, followed by reduction and cyclization. The yield of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid can be improved by optimizing reaction conditions.

Scientific Research Applications

(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid has various applications in scientific research, including neuroprotection, anti-inflammatory, and anticancer activity. (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid has been shown to protect neurons against oxidative stress and reduce inflammation in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

(2R)-2-(1,3-dihydro-2-benzofuran-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)8-2-3-9-5-14-6-10(9)4-8/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUXNQYVLHUBAL-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(COC2)C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(COC2)C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid

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